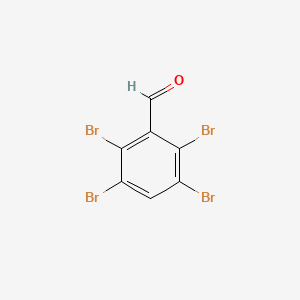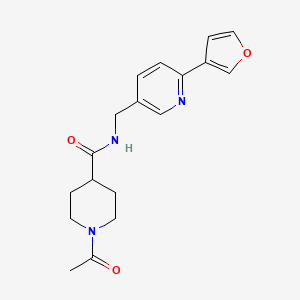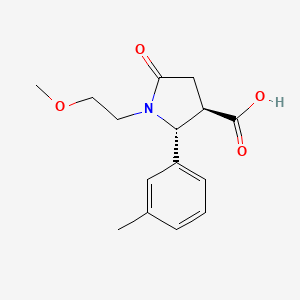![molecular formula C17H15N3O2 B2418451 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole CAS No. 2411292-88-9](/img/structure/B2418451.png)
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(oxiran-2-ylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or triazole derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways, potentially leading to therapeutic effects. The triazole ring may also interact with enzymes or receptors, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane: A related compound with multiple oxirane rings and phenyl groups.
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: A furan-based epoxy compound with similar structural features.
Uniqueness
3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole is unique due to the presence of both an oxirane ring and a triazole ring in its structure. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-[2-(oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-6-13(7-3-1)20-12-18-19-17(20)15-8-4-5-9-16(15)22-11-14-10-21-14/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMOIIJBNPOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B2418368.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
![N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2418377.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)



![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
